molecular formula C7H9ClN6O B12356929 (4-amino-2-imino-6H-pteridin-6-yl)methanol;hydrochloride

(4-amino-2-imino-6H-pteridin-6-yl)methanol;hydrochloride

Cat. No.: B12356929
M. Wt: 228.64 g/mol
InChI Key: AIPGWOBXQDFMCB-UHFFFAOYSA-N
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Description

(4-amino-2-imino-6H-pteridin-6-yl)methanol;hydrochloride is a chemical compound that belongs to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-2-imino-6H-pteridin-6-yl)methanol;hydrochloride typically involves the reaction of appropriate pteridine derivatives with reagents that introduce the amino and imino groups. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(4-amino-2-imino-6H-pteridin-6-yl)methanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imino group to an amino group.

    Substitution: The amino group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups to the pteridine ring.

Scientific Research Applications

Chemistry

In chemistry, (4-amino-2-imino-6H-pteridin-6-yl)methanol;hydrochloride is used as a building block for synthesizing more complex pteridine derivatives

Biology

In biological research, this compound is of interest due to its structural similarity to naturally occurring pteridines, which play roles in various biological processes. It can be used to study enzyme interactions and metabolic pathways involving pteridines.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development and disease treatment research.

Industry

In industrial applications, this compound can be used in the production of dyes, pigments, and other materials that require pteridine derivatives. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-amino-2-imino-6H-pteridin-6-yl)methanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of metabolic processes, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • (4-amino-2-imino-6H-pteridin-6-yl)methanol
  • (4-amino-2-imino-6H-pteridin-6-yl)ethanol
  • (4-amino-2-imino-6H-pteridin-6-yl)propylamine

Uniqueness

(4-amino-2-imino-6H-pteridin-6-yl)methanol;hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt. This gives it distinct chemical properties, such as solubility and reactivity, which can be advantageous in various applications compared to its similar compounds.

Properties

Molecular Formula

C7H9ClN6O

Molecular Weight

228.64 g/mol

IUPAC Name

(4-amino-2-imino-6H-pteridin-6-yl)methanol;hydrochloride

InChI

InChI=1S/C7H8N6O.ClH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,3,14H,2H2,(H3,8,9,12);1H

InChI Key

AIPGWOBXQDFMCB-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=N)N=C(C2=NC1CO)N.Cl

Origin of Product

United States

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